5beta-Androstane-17beta-carboxylic acid, 1-oxo-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5beta-Androstane-17beta-carboxylic acid, 1-oxo-, methyl ester is a synthetic steroid hormone that has been the subject of extensive scientific research due to its various biochemical and physiological effects. This compound is commonly referred to as 5-Androstenedione, and it is an important precursor in the biosynthesis of testosterone and estradiol in humans.
Wirkmechanismus
The mechanism of action of 5-Androstenedione involves its conversion to testosterone and estradiol through the action of the enzymes 17β-hydroxysteroid dehydrogenase and aromatase, respectively. These hormones then bind to their respective receptors in target tissues, leading to various physiological effects.
Biochemische Und Physiologische Effekte
5-Androstenedione has been shown to have various biochemical and physiological effects in both males and females. In males, it can stimulate the production of testosterone, leading to increased muscle mass, strength, and libido. In females, it can be converted to estradiol, leading to improved bone density and reduced risk of osteoporosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Androstenedione in lab experiments is its relatively low cost and availability. However, one limitation is that its conversion to testosterone and estradiol can be influenced by various factors such as age, gender, and hormonal status, which can affect the reproducibility of results.
Zukünftige Richtungen
1. Further studies are needed to explore the potential therapeutic applications of 5-Androstenedione in various medical conditions.
2. Investigation of the effects of 5-Androstenedione on other physiological systems such as the immune system and cardiovascular system.
3. Development of more efficient and cost-effective synthesis methods for 5-Androstenedione.
4. Exploration of the effects of 5-Androstenedione on aging and age-related diseases.
5. Investigation of the potential use of 5-Androstenedione as a performance-enhancing agent in sports.
Synthesemethoden
The synthesis of 5-Androstenedione involves the oxidation of dehydroepiandrosterone (DHEA) using various chemical reagents such as chromium trioxide, potassium permanganate, or ozone. The resulting product is then subjected to a reaction with methanol and hydrochloric acid to form the methyl ester derivative of 5-Androstenedione.
Wissenschaftliche Forschungsanwendungen
5-Androstenedione is widely used in scientific research as a precursor for the synthesis of other steroid hormones such as testosterone and estradiol. It has also been studied for its potential use as a therapeutic agent for various medical conditions such as breast cancer, osteoporosis, and hypogonadism.
Eigenschaften
CAS-Nummer |
15173-62-3 |
---|---|
Produktname |
5beta-Androstane-17beta-carboxylic acid, 1-oxo-, methyl ester |
Molekularformel |
C21H32O3 |
Molekulargewicht |
332.5 g/mol |
IUPAC-Name |
methyl (5S,8S,9S,10S,13S,14S,17S)-10,13-dimethyl-1-oxo-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-17-carboxylate |
InChI |
InChI=1S/C21H32O3/c1-20-12-11-16-14(15(20)9-10-17(20)19(23)24-3)8-7-13-5-4-6-18(22)21(13,16)2/h13-17H,4-12H2,1-3H3/t13-,14-,15-,16-,17+,20-,21-/m0/s1 |
InChI-Schlüssel |
HBWNDDMAMLEDKM-OSQVXGLNSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)OC)CC[C@H]4[C@@]3(C(=O)CCC4)C |
SMILES |
CC12CCC3C(C1CCC2C(=O)OC)CCC4C3(C(=O)CCC4)C |
Kanonische SMILES |
CC12CCC3C(C1CCC2C(=O)OC)CCC4C3(C(=O)CCC4)C |
Synonyme |
1-Oxo-5β-androstane-17β-carboxylic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.